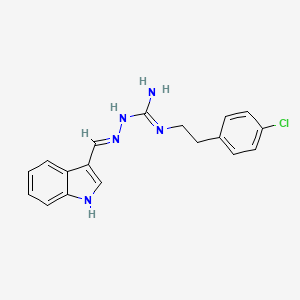

RXFP3 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18ClN5 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-1-[(E)-1H-indol-3-ylmethylideneamino]guanidine |

InChI |

InChI=1S/C18H18ClN5/c19-15-7-5-13(6-8-15)9-10-21-18(20)24-23-12-14-11-22-17-4-2-1-3-16(14)17/h1-8,11-12,22H,9-10H2,(H3,20,21,24)/b23-12+ |

InChI Key |

ZENKUQGXHYGPAV-FSJBWODESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RXFP3 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 3 (RXFP3), a class A G-protein coupled receptor (GPCR), and its endogenous ligand, relaxin-3, constitute a significant neuromodulatory system primarily expressed in the central nervous system. This system is implicated in a diverse array of physiological processes, including the regulation of stress, anxiety, appetite, and learning and memory. The therapeutic potential of targeting the relaxin-3/RXFP3 system for various neuropsychiatric and metabolic disorders has spurred considerable interest in the development of selective agonists. This technical guide provides a comprehensive overview of the mechanism of action of RXFP3 agonists, detailing the core signaling pathways, quantitative pharmacological data, and methodologies for key experimental assessments.

Core Mechanism of Action of RXFP3 Agonists

Activation of RXFP3 by an agonist initiates a cascade of intracellular signaling events. The receptor is predominantly coupled to inhibitory G-proteins of the Gi/o family. This coupling is the primary mechanism through which RXFP3 activation exerts its effects on cellular function.[1] The key downstream signaling pathways are:

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), influencing a variety of cellular processes.

-

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: RXFP3 activation also leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade.[2][3] This pathway is involved in regulating cellular processes like proliferation, differentiation, and survival. The activation of ERK1/2 by RXFP3 agonists appears to be dependent on the Gi/o protein coupling.

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound RXFP3 can recruit β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. The recruitment of β-arrestin to RXFP3 provides another layer of regulation and signaling diversity.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of RXFP3 and a typical experimental workflow for characterizing RXFP3 agonists.

Caption: RXFP3 Agonist Signaling Pathways.

Caption: Experimental Workflow for RXFP3 Agonist Characterization.

Quantitative Data Presentation

The following tables summarize the pharmacological data for key RXFP3 agonists and antagonists.

Table 1: Peptide Agonists and Antagonists

| Compound | Receptor | Assay Type | pKi / pIC50 / pEC50 | Reference |

| Relaxin-3 (Human) | Human RXFP3 | cAMP Inhibition | pEC50: 9.0 | |

| Relaxin-3 (Human) | Human RXFP3 | Binding (Eu-R3/I5) | pKi: 7.78 | |

| R3/I5 (chimeric peptide) | Human RXFP3 | cAMP Inhibition | pEC50: 9.46 ± 0.02 | |

| R3/I5 (chimeric peptide) | Human RXFP3 | Binding (Eu-R3/I5) | pKi: ~7.75 | |

| RXFP3-A2 | Human RXFP3 | cAMP Inhibition | pEC50: 8.43 | |

| RXFP3-A2 | Human RXFP3 | Binding | pKi: 7.87 | |

| R3(BΔ23–27)R/I5 (Antagonist) | Human RXFP3 | Antagonist Activity | - | |

| R3(B1-22)R (Antagonist) | Human RXFP3 | Binding (Eu-R3/I5) | pKi: 7.75 |

Table 2: Small Molecule Modulators

| Compound | Receptor | Assay Type | IC50 / EC50 | Reference |

| WNN0109-C011 (Agonist) | Human RXFP3 | cAMP Inhibition | pEC50: 5.60 ± 0.02 | |

| Compound 1 (Antagonist) | Human RXFP3 | cAMP Inhibition | IC50: 5.74 µM | |

| RLX-33 (Antagonist) | Human RXFP3 | cAMP Inhibition | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to RXFP3.

-

Materials:

-

Cell membranes prepared from cells stably expressing human RXFP3 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand (e.g., [¹²⁵I]-R3/I5 or a europium-labeled ligand).

-

Test compounds (unlabeled RXFP3 agonists/antagonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of an unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This functional assay measures the ability of an RXFP3 agonist to inhibit the production of cAMP stimulated by forskolin.

-

Materials:

-

Cells stably expressing human RXFP3 (e.g., CHO-K1 or HEK293 cells).

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Test compounds (RXFP3 agonists).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

96- or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

-

-

Procedure:

-

Seed the RXFP3-expressing cells into 96- or 384-well plates and culture overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulate the cells with a fixed concentration of forskolin (typically around the EC80) in the presence of IBMX for a defined time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the increase in phosphorylated ERK1/2 in response to RXFP3 agonist stimulation, typically by Western blotting or ELISA-based methods.

-

Materials:

-

Cells stably expressing human RXFP3.

-

Test compounds (RXFP3 agonists).

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure (Western Blot):

-

Seed cells and grow to near confluence. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities and plot the ratio of pERK to total ERK against the logarithm of the agonist concentration to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated RXFP3 receptor. Commercial assays like the PathHunter® assay are commonly used.

-

Materials:

-

A cell line co-expressing RXFP3 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.

-

Test compounds (RXFP3 agonists).

-

Assay buffer.

-

Substrate for the reporter enzyme.

-

Luminescence plate reader.

-

-

Procedure (General principle of a complementation-based assay):

-

Seed the engineered cells in a microplate.

-

Add serial dilutions of the test compound to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the complemented enzyme.

-

Measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal against the logarithm of the agonist concentration to determine the EC50.

-

Conclusion

The mechanism of action of RXFP3 agonists is centered on the activation of Gi/o-coupled signaling pathways, leading to the inhibition of cAMP production and the activation of the MAPK/ERK pathway, along with the recruitment of β-arrestin. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is crucial for the rational design and development of novel therapeutic agents targeting the relaxin-3/RXFP3 system. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of neuropharmacology.

References

A Technical Guide to Relaxin-3: The Endogenous Ligand for the Relaxin Family Peptide Receptor 3 (RXFP3)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the neuropeptide relaxin-3 (RLN3) and its cognate G protein-coupled receptor (GPCR), the relaxin family peptide receptor 3 (RXFP3), has unveiled a highly conserved and crucial neuromodulatory system in the brain.[1][2][3] This system is a key regulator of several fundamental physiological and behavioral processes, including stress responses, arousal, appetite, and cognition.[4][5] RLN3 is the ancestral peptide of the relaxin/insulin superfamily and acts as the high-affinity, endogenous ligand for RXFP3. The interaction initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of downstream effectors like the MAPK/ERK pathway. Given its involvement in neuropsychiatric and metabolic disorders, the RLN3/RXFP3 system has emerged as a promising therapeutic target. This document provides an in-depth technical overview of the RLN3-RXFP3 interaction, including its pharmacology, signaling mechanisms, and the experimental protocols used for its characterization.

The Ligand: Relaxin-3 (RLN3)

Relaxin-3 is a neuropeptide composed of two peptide chains, an A-chain and a B-chain, connected by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain, a structure characteristic of the relaxin/insulin superfamily. The primary structure of RLN3 is remarkably conserved across species, suggesting a fundamental and evolutionarily stable biological role. The residues responsible for binding to and activating RXFP3 are located within the B-chain. In the brain, RLN3 is predominantly expressed in neurons of the nucleus incertus in the brainstem, with projections innervating wide-ranging forebrain regions rich in RXFP3.

The Receptor: Relaxin Family Peptide Receptor 3 (RXFP3)

Previously known as GPCR135, RXFP3 is a Class A, rhodopsin-like GPCR. It was identified as the cognate receptor for RLN3 in 2003. While RLN3 is the native ligand for RXFP3, it can also interact with other relaxin family receptors, notably RXFP1 and RXFP4, although with lower potency. However, extensive evidence from anatomical distribution and binding affinity studies confirms that RXFP3 is the primary physiological receptor for endogenous relaxin-3 in the central nervous system.

Quantitative Pharmacology of the RLN3-RXFP3 Interaction

The interaction between RLN3 and RXFP3 is characterized by high affinity and potent functional activity. The following table summarizes key quantitative parameters reported in the literature from various in vitro assay systems.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity | ||||

| Kd | ~300 pM | CHO-K1 cells expressing RXFP3 | Radioligand Binding | |

| Functional Potency | ||||

| EC₅₀ | 2.1 nM | THP-1 cells expressing RXFP1 | cAMP Accumulation | |

| pEC₅₀ | 8.68 | THP-1 cells expressing RXFP1 | cAMP Accumulation |

*Note: Some initial characterizations used cell lines expressing other relaxin receptors to which RLN3 also binds. Data specific to RXFP3-expressing cells is paramount for precise characterization. The high affinity (pM range) underscores the specific and potent nature of this ligand-receptor pair.

Intracellular Signaling Pathways

Activation of RXFP3 by RLN3 initiates signaling primarily through the inhibitory G proteins, Gαi and Gαo. This leads to two main downstream consequences: the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade.

-

cAMP Inhibition Pathway: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP). A decrease in cAMP reduces the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream cellular targets.

-

ERK Activation Pathway: In parallel, RXFP3 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process has been shown in some cellular models to be dependent on protein kinase C (PKC).

The dual signaling pathways allow the RLN3/RXFP3 system to exert complex modulatory effects on neuronal excitability and function.

Key Experimental Protocols

The characterization of the RLN3-RXFP3 interaction relies on robust in vitro assays. Below are detailed methodologies for two cornerstone experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a ligand (e.g., RLN3) for its receptor by measuring its ability to compete with a labeled tracer for binding sites.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human RXFP3 gene are cultured to ~90% confluency.

-

Membrane Preparation: Cells are harvested, homogenized in a cold buffer (e.g., Tris-HCl with MgCl₂), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

-

Assay Reaction: In a 96-well plate, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled RLN3 analog) is incubated with the cell membranes.

-

Competitive Binding: Increasing concentrations of the unlabeled competitor ligand (RLN3) are added to the wells. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Incubation: The plate is incubated (e.g., 90 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, separating bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of RLN3.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist like RLN3 to inhibit the production of cAMP, confirming the engagement of the Gαi/o pathway.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing RXFP3 are seeded in a 96-well plate and grown overnight.

-

Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Treatment: Increasing concentrations of RLN3 are added to the wells.

-

Adenylyl Cyclase Activation: Following a brief incubation with the agonist, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: The cells are incubated for a specified period (e.g., 30 minutes at 37°C).

-

Cell Lysis & Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are plotted as a dose-response curve, and non-linear regression is used to calculate the potency (EC₅₀ or IC₅₀) of RLN3.

Conclusion and Future Directions

Relaxin-3 is unequivocally the endogenous ligand for the RXFP3 receptor. This highly conserved neuropeptide system plays a critical role in modulating a wide array of neurological functions, making it a compelling target for the development of novel therapeutics for neuropsychiatric and metabolic conditions. A thorough understanding of its pharmacology and signaling, facilitated by the robust experimental protocols detailed herein, is essential for advancing drug discovery efforts. Future research will likely focus on developing selective small-molecule modulators of RXFP3 that can cross the blood-brain barrier, enabling precise therapeutic intervention in the complex RLN3/RXFP3 system.

References

- 1. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]

- 2. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, physiology and pharmacology of relaxin-3/RXFP3 systems in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Structure to Function: Development of Relaxin-3 Analogs and their Role in RXFP3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Binding Affinity of Relaxin-3 and its Agonists for the RXFP3 Receptor

A Technical Guide for Researchers and Drug Development Professionals

The relaxin-3/RXFP3 signaling system, predominantly expressed in the central nervous system, has emerged as a significant modulator of various physiological and behavioral processes, including stress, anxiety, appetite, and cognition. This has positioned the relaxin family peptide receptor 3 (RXFP3) as a promising therapeutic target for a range of neurological and psychiatric disorders. A critical aspect of drug development targeting this system is a thorough understanding of the binding and activation mechanisms of its endogenous ligand, relaxin-3, and synthetic agonists. This technical guide provides a comprehensive overview of the binding affinities of relaxin-3 and key RXFP3 agonists, detailed experimental protocols for their characterization, and a visualization of the associated signaling pathways and experimental workflows.

Comparative Binding Affinity of Relaxin-3 and Synthetic RXFP3 Agonists

The development of selective and potent RXFP3 agonists is a key objective for researchers. While the native relaxin-3 peptide exhibits high affinity for its cognate receptor, it also displays cross-reactivity with other relaxin family peptide receptors, notably RXFP1 and RXFP4, which can complicate the interpretation of its physiological roles and therapeutic potential.[1] To address this, various synthetic agonists have been developed with improved selectivity profiles. The binding affinity (Ki or pKi) and functional potency (EC50 or pEC50) of these compounds are critical parameters for their evaluation.

The following tables summarize the quantitative binding and functional data for human relaxin-3 (H3 relaxin) and several representative synthetic RXFP3 agonists. These values have been compiled from various studies and are presented to facilitate a comparative analysis. It is important to note that slight variations in experimental conditions across different laboratories can influence the absolute values.

Table 1: Binding Affinity (Ki/pKi) of Relaxin-3 and Agonists for Human RXFP3

| Ligand | Cell Line | Assay Type | Tracer/Radioligand | Ki (nM) | pKi | Reference |

| Human Relaxin-3 | HEK-293T | Competition Binding | Eu-H3/I5 | - | 7.50 ± 0.22 | [2] |

| Human Relaxin-3 | COS-7 | Radioligand Binding | [125I]relaxin-3 | 0.31 (Kd) | - | [3] |

| RXFP3-A2 | CHO-K1 | Radioligand Binding | Not Specified | - | 7.87 | [3] |

| Stapled Peptide 14s21 | CHO-K1 | Competition Binding | Not Specified | 66.1 | - | [3] |

Table 2: Functional Potency (EC50/pEC50) of Relaxin-3 and Agonists at Human RXFP3

| Ligand | Cell Line | Functional Assay | EC50 (nM) | pEC50 | Reference |

| Human Relaxin-3 | CHO-K1 | cAMP Inhibition | - | 9.0 | |

| RXFP3-A2 | CHO-K1 | cAMP Inhibition | - | 8.43 | |

| Stapled Peptide 14s21 | CHO-K1 | cAMP Inhibition | 3.1 | - | |

| R3/I5 | CHO-K1 | cAMP Inhibition | - | 9.46 ± 0.02 |

Core Experimental Protocols

Accurate determination of binding affinity and functional potency is paramount in the characterization of novel RXFP3 agonists. The following sections provide detailed methodologies for the two most common assays employed in this field.

Competitive Radioligand/Fluorescent Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand (radiolabeled or fluorescently tagged) for binding to the RXFP3 receptor.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293T) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human RXFP3 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

For membrane preparation, cells are harvested, washed with ice-cold PBS, and resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The cell suspension is homogenized and then centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay. Membranes can be stored at -80°C.

2. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in sequence:

-

A fixed amount of cell membrane preparation (e.g., 3-20 µg of protein).

-

A dilution series of the unlabeled test compound (e.g., relaxin-3 or a synthetic agonist).

-

A fixed concentration of the labeled ligand (e.g., [125I]relaxin-3 or a europium-labeled chimeric agonist like Eu-H3/I5).

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled native ligand (e.g., 1 µM human relaxin-3).

-

The plate is incubated with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a filter mat (e.g., PEI-presoaked GF/C filters) using a cell harvester. This separates the bound from the free labeled ligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound ligand.

-

The amount of bound labeled ligand is quantified. For radioligands, this is done using a scintillation counter. For fluorescent labels like europium, time-resolved fluorescence is measured.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the competing ligand.

-

A non-linear regression analysis using a one-site competition model is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to activate the Gαi/o-coupled RXFP3 receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture:

-

CHO-K1 or HEK-293 cells stably expressing the human RXFP3 receptor are seeded into 96- or 384-well plates and cultured to the desired confluency.

2. Assay Protocol:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period. This prevents the degradation of cAMP and enhances the assay signal.

-

To measure the inhibitory effect of RXFP3 activation, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.

-

A dilution series of the test agonist is added to the wells in the presence of forskolin.

-

The plate is incubated for a specific time (e.g., 30 minutes) at room temperature or 37°C.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit. These kits are often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

3. Data Analysis:

-

The raw data (e.g., fluorescence ratio) are converted to cAMP concentrations using a standard curve generated with known amounts of cAMP.

-

The results are plotted as the percentage of forskolin-stimulated cAMP levels versus the log concentration of the agonist.

-

A non-linear regression analysis using a sigmoidal dose-response model is used to calculate the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the RXFP3 signaling pathway and the workflows of the key experimental assays.

RXFP3 Signaling Pathway

Caption: RXFP3 signaling cascade upon agonist binding.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive binding assay.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cAMP functional assay.

References

physiological role of the relaxin-3/RXFP3 system

An In-Depth Technical Guide to the Physiological Role of the Relaxin-3/RXFP3 System

Introduction

The relaxin-3/RXFP3 system is a highly conserved neuropeptide signaling system in the brain, implicated in a wide array of physiological and behavioral processes.[1][2] Relaxin-3, a member of the insulin and relaxin superfamily, acts as the endogenous ligand for the G protein-coupled receptor (GPCR), RXFP3.[1][3] Discovered in the early 2000s, this system has garnered significant attention from the scientific community due to its role in modulating stress responses, arousal, feeding behavior, motivation, and cognitive functions.[4]

Relaxin-3 is predominantly expressed by GABAergic projection neurons in the brainstem's nucleus incertus, which send extensive projections to various forebrain regions rich in RXFP3. This anatomical distribution underpins the system's capacity to integrate arousal and sensory information to modulate complex behaviors. The system's high degree of conservation across species suggests it plays a fundamental biological role.

This technical guide provides a comprehensive overview of the relaxin-3/RXFP3 system, focusing on its core molecular components, signaling pathways, neuroanatomy, and physiological functions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of this promising therapeutic target for a range of metabolic and neuropsychiatric disorders.

Molecular Components and Pharmacology

Relaxin-3 Peptide

Relaxin-3 is a neuropeptide structurally similar to insulin, composed of an A-chain and a B-chain linked by disulfide bonds. The B-chain is primarily responsible for the binding and activation of its cognate receptor, RXFP3. Unlike other relaxin family members, relaxin-3's sequence is remarkably conserved across species, highlighting its essential, ancestral function in the central nervous system. While RXFP3 is its primary receptor, relaxin-3 can also activate RXFP1 and RXFP4 at pharmacological doses, a crucial consideration in experimental design.

RXFP3 Receptor

Relaxin-family peptide receptor 3 (RXFP3), formerly known as GPCR135, is a class A GPCR. It is the cognate receptor for relaxin-3 and is predominantly expressed in the brain. Unlike RXFP1 and RXFP2, RXFP3 has a short N-terminal extracellular domain and couples primarily to inhibitory G proteins (Gαi/o). The distribution of RXFP3 mRNA and binding sites closely matches the projection areas of relaxin-3 neurons, including key regions within the hypothalamus, septum, hippocampus, and amygdala.

Pharmacology: Agonists and Antagonists

The development of selective pharmacological tools has been pivotal in elucidating the function of the RXFP3 system.

-

Agonists: Selective peptide agonists, such as R3/I5 and RXFP3-A2, have been developed to mimic the action of endogenous relaxin-3 at RXFP3 with minimal off-target effects at RXFP1. These tools have been instrumental in confirming the orexigenic (appetite-stimulating) and anxiolytic effects of receptor activation.

-

Antagonists: Peptide antagonists, like R3(B1-22)R, specifically block the action of relaxin-3 at RXFP3. These antagonists have been used to demonstrate that blocking RXFP3 signaling can reduce motivated food seeking and alcohol consumption in rodent models.

Signaling Pathways

Activation of RXFP3 by relaxin-3 initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can subsequently decrease the activity of protein kinase A (PKA).

In addition to cAMP inhibition, RXFP3 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This dual signaling capability—inhibiting one pathway while activating another—allows the relaxin-3/RXFP3 system to exert complex modulatory effects on neuronal excitability and plasticity, which are crucial for its roles in memory and behavior.

References

- 1. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, physiology and pharmacology of relaxin-3/RXFP3 systems in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]

A Technical Guide to the Downstream Effects of RXFP3 Activation

For Researchers, Scientists, and Drug Development Professionals

The Relaxin Family Peptide Receptor 3 (RXFP3) is a Class A G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of neurological and metabolic disorders. Activated by its endogenous ligand, the neuropeptide relaxin-3, RXFP3 signaling modulates a diverse array of physiological and behavioral processes. This guide provides a detailed overview of the molecular signaling cascades, quantitative pharmacology, and the ultimate physiological and behavioral consequences of RXFP3 activation, supplemented with established experimental protocols and pathway visualizations.

Core Signaling Cascades of RXFP3

RXFP3 is canonically coupled to inhibitory G proteins of the Gi/o family.[1][2] Its activation initiates two primary downstream signaling pathways: the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade. These pathways ultimately mediate the receptor's effects on neuronal function and behavior.

1.1. Inhibition of Adenylyl Cyclase and cAMP Reduction Upon agonist binding, RXFP3 facilitates the dissociation of the heterotrimeric G protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors. This inhibitory action is a cornerstone of RXFP3's function and contributes to its modulatory effects on neuronal excitability.

1.2. Activation of the MAPK/ERK Pathway In addition to cAMP inhibition, RXFP3 activation stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. This signaling branch is more complex and appears to be context-dependent. Studies in various cell lines have shown that ERK1/2 activation is dependent on Gαi/o proteins and predominantly occurs through a protein kinase C (PKC)-dependent mechanism. Other signaling intermediates, including phosphatidylinositol 3-kinase (PI3K) and Src tyrosine kinase, may also play a minor role. In vivo, the activation of ERK by RXFP3 agonists has been observed in specific brain regions like the septum and amygdala, although this effect may be indirect in some neuronal populations.

Quantitative Pharmacology of RXFP3 Ligands

The development of selective agonists and antagonists has been crucial for elucidating the function of the RXFP3 system. The table below summarizes quantitative data for representative ligands acting at the RXFP3 receptor, derived from in vitro pharmacological assays.

| Ligand | Ligand Type | Assay Type | Cell Line | Potency (pEC₅₀/pIC₅₀) / Affinity (pKi) | Reference |

| Relaxin-3 (Human) | Endogenous Agonist | cAMP Inhibition | CHO-K1 / HEK293 | pEC₅₀: ~9.0 - 9.5 | |

| R3/I5 | Synthetic Agonist | cAMP Inhibition | CHO-K1 | pEC₅₀: 9.46 ± 0.02 | |

| RXFP3-A2 | Synthetic Agonist | cAMP Inhibition | CHO-K1 | Not specified, selective for RXFP3 | |

| R3(BΔ23-27)R/I5 | Synthetic Antagonist | Competition Binding | HEK293 | pKi: ~8.5 - 9.0 | |

| Compound 10 | Small Molecule Agonist | cAMP Inhibition | CHO-RXFP3 | pEC₅₀: 6.78 ± 0.07 |

Note: Potency and affinity values can vary depending on the specific assay conditions and cell line used.

Downstream Physiological and Behavioral Effects

Activation of RXFP3 signaling networks in the brain translates into distinct and measurable effects on neuronal activity, physiology, and complex behaviors.

3.1. Neuronal Excitability Consistent with its coupling to Gi/o proteins and subsequent inhibition of cAMP, RXFP3 activation generally has an inhibitory effect on neuronal excitability. Electrophysiological studies have demonstrated that RXFP3 agonists can hyperpolarize neurons in various brain regions, including the thalamus and ventral hippocampus. However, the net effect can be complex, as activation can also lead to depolarization in certain neuronal subtypes, suggesting that the ultimate outcome depends on the specific ion channels and local circuitry of the target neuron.

3.2. Feeding and Metabolism The relaxin-3/RXFP3 system is a potent regulator of appetite and energy balance. Central administration of relaxin-3 or selective RXFP3 agonists robustly increases food intake and can lead to body weight gain with chronic activation. This orexigenic effect is thought to be mediated, at least in part, through the modulation of hypothalamic circuits that control feeding, including interactions with oxytocin and vasopressin systems. These findings position RXFP3 as a potential therapeutic target for disorders of appetite and metabolism.

3.3. Stress and Anxiety RXFP3 signaling plays a significant role in modulating emotional states, particularly stress and anxiety. The receptor is densely expressed in limbic brain regions critical for emotional control, such as the amygdala and bed nucleus of the stria terminalis. Central activation of RXFP3 generally produces anxiolytic (anxiety-reducing) effects, particularly under conditions of elevated stress. For instance, RXFP3 agonists can reduce anxiety-like behaviors in rodents subjected to pharmacological or environmental stressors.

3.4. Cognition and Memory The influence of RXFP3 on learning and memory is complex and appears to be task-dependent. Activation of the receptor has been shown to impair performance in spatial working memory tasks and social recognition memory. These effects are associated with the modulation of neuronal activity and ERK phosphorylation within key memory circuits, including the septohippocampal system and the amygdala. The inhibition of cAMP/PKA pathways, which are crucial for long-term potentiation and memory formation, may underlie some of these cognitive effects.

Key Experimental Methodologies

Investigating the downstream effects of RXFP3 activation requires a combination of in vitro and in vivo techniques. Below are detailed protocols for two fundamental assays used to characterize RXFP3 signaling.

4.1. Experimental Protocol: cAMP Inhibition Assay This assay measures the ability of an RXFP3 agonist to inhibit the production of intracellular cAMP.

-

Objective: To quantify the potency and efficacy of a test compound in inhibiting adenylyl cyclase activity via RXFP3.

-

Materials:

-

Mammalian cells stably expressing human or rodent RXFP3 (e.g., CHO-K1, HEK293).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Adenylyl cyclase activator: Forskolin.

-

Phosphodiesterase inhibitor: IBMX (to prevent cAMP degradation).

-

Test compounds (RXFP3 agonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or BRET-based biosensor like CAMYEL).

-

-

Procedure:

-

Cell Plating: Seed RXFP3-expressing cells into a 96- or 384-well microplate and culture overnight to allow adherence.

-

Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).

-

Agonist Stimulation: Replace the culture medium with the compound dilutions and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This step allows the agonist to bind and initiate Gi/o signaling.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (typically the EC₅₀ or EC₈₀ for cAMP production in the cell line) to all wells except the negative controls. Incubate for another 15-30 minutes at 37°C.

-

Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration causing 50% inhibition of the forskolin-induced signal), from which the pIC₅₀ can be calculated.

-

4.2. Experimental Protocol: pERK1/2 Detection by Western Blot This method is used to assess the activation of the MAPK/ERK pathway following RXFP3 stimulation.

-

Objective: To detect and quantify the increase in phosphorylated ERK1/2 relative to total ERK1/2 levels.

-

Materials:

-

RXFP3-expressing cells or tissue homogenates from animals treated with an RXFP3 agonist.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse/Rabbit anti-total-ERK1/2.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced chemiluminescence (ECL) detection substrate.

-

-

Procedure:

-

Cell/Tissue Treatment: Treat cells with the RXFP3 agonist for various time points (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation event. For in vivo studies, collect brain tissue at specific times post-agonist injection.

-

Lysis and Quantification: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Perform ECL detection using an imaging system.

-

-

Stripping and Reprobing: Strip the membrane of antibodies and reprobe with the primary antibody for total ERK1/2 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Express results as a fold change relative to the vehicle-treated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of RXFP3 Agonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for agonist binding to the relaxin family peptide 3 receptor (RXFP3). We will delve into the molecular intricacies of the receptor-ligand interactions, the key structural determinants for agonism, and the downstream signaling cascades. This document synthesizes data from mutagenesis studies, molecular modeling, and cutting-edge structural biology techniques, including cryo-electron microscopy (cryo-EM), to offer a comprehensive resource for professionals in the field of pharmacology and drug discovery.

Introduction

Relaxin-3 is a neuropeptide that, along with its cognate G protein-coupled receptor (GPCR), RXFP3, plays a crucial role in regulating a variety of physiological processes, including stress responses, appetite, and memory.[1][2] The relaxin-3/RXFP3 system is predominantly expressed in the brain and has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][3] A thorough understanding of how agonists bind to and activate RXFP3 is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Relaxin-3, like other members of the insulin/relaxin superfamily, is a two-chain peptide (A and B chains) linked by disulfide bonds.[4] However, extensive structure-activity relationship studies have revealed that the B-chain of relaxin-3 is the primary determinant for binding to and activating RXFP3.

Key Molecular Interactions: Agonist Binding to RXFP3

The binding of relaxin-3 to RXFP3 is a complex process involving multiple points of contact between the ligand and the receptor. These interactions primarily occur within the transmembrane (TM) domain and the extracellular loops (ECLs) of RXFP3.

Relaxin-3 B-Chain: The Agonist Pharmacophore

The B-chain of relaxin-3 contains the essential residues for both receptor binding and activation. Mutagenesis studies have identified a number of critical amino acids:

-

Binding Residues : A central α-helical region of the B-chain, encompassing residues ArgB12, IleB15, ArgB16, and PheB20, is crucial for high-affinity binding to RXFP3.

-

Activation Residues : The C-terminal residues of the B-chain, particularly ArgB26 and TrpB27, are indispensable for receptor activation. Truncation of these residues converts the agonist into an antagonist.

RXFP3: The Agonist Binding Pocket

Site-directed mutagenesis and structural studies of RXFP3 have pinpointed key residues that form the agonist binding pocket:

-

Extracellular Loops : Acidic residues in the extracellular loops of RXFP3 play a critical role in interacting with the positively charged arginine residues of the relaxin-3 B-chain. Specifically, Asp145 in ECL1 and Glu244 in ECL2 of RXFP3 are thought to form salt bridges with ArgB16 and ArgB12 of relaxin-3, respectively.

-

Transmembrane Domains : The C-terminal end of the relaxin-3 B-chain inserts into a deeper pocket within the transmembrane bundle. Key interactions include:

-

ArgB26 of relaxin-3 with Glu141 in TM2 of RXFP3.

-

TrpB27 of relaxin-3 with Trp138 in TM3 of RXFP3.

-

Recent cryo-EM structures of the relaxin-3-RXFP3-Gi complex have provided a high-resolution view of these interactions, confirming the predictions from earlier mutagenesis and modeling studies. These structures reveal that relaxin-3 binds in a conserved conformation within the transmembrane domain bundle, with the C-terminal tip of the B-chain making extensive contacts with conserved receptor residues, thereby triggering receptor activation.

Quantitative Analysis of RXFP3 Agonist Binding

The following tables summarize key quantitative data from various studies on the binding and functional activity of different agonists at the RXFP3 receptor.

| Ligand | Receptor | Assay Type | pKi / pIC50 | pEC50 | Reference |

| Relaxin-3 | Human RXFP3 | Radioligand Binding ([125I]relaxin-3) | 6.94 | - | |

| R3/I5 | Human RXFP3 | Radioligand Binding (Eu-R3/I5) | - | - | |

| RXFP3-A2 | Human RXFP3 | Radioligand Binding | 7.87 | 8.43 | |

| R3(B1-22)R | Human RXFP3 | Radioligand Binding (Eu-DPTA-R3/I5) | 7.75 | No agonist activity |

Table 1: Binding Affinities of Selected Ligands for RXFP3.

| Agonist | Cell Line | Functional Assay | pEC50 | Reference |

| Relaxin-3 | SK-N-MC cells | cAMP inhibition | 9.0 | |

| RXFP3-A2 | SK-N-MC cells | cAMP inhibition | 8.43 | |

| Compound 4 | CHO-K1 cells | cAMP inhibition | - |

Table 2: Functional Potencies of Selected Agonists at RXFP3.

RXFP3 Signaling Pathways

Upon agonist binding, RXFP3 undergoes a conformational change that facilitates its coupling to inhibitory G proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of protein kinase A (PKA).

In addition to the canonical Gi/o-cAMP pathway, RXFP3 activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is often dependent on protein kinase C (PKC). The specific downstream effects of these signaling pathways can vary depending on the cell type and neuronal context.

Experimental Protocols

A variety of experimental techniques are employed to study the structural and functional aspects of RXFP3 agonist binding.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for the receptor.

-

Principle : A radiolabeled ligand (e.g., [125I]relaxin-3) is incubated with cells or membranes expressing RXFP3. The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound.

-

Typical Protocol :

-

Prepare cell membranes from a cell line stably expressing human RXFP3 (e.g., CHO-K1 or HEK293 cells).

-

Incubate the membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the competitor ligand in a suitable binding buffer (e.g., 20 mM HEPES, 1.5 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Incubate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

-

Functional Assays (cAMP Inhibition)

These assays measure the ability of an agonist to activate the receptor and elicit a downstream cellular response.

-

Principle : RXFP3 activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This can be measured in cells stimulated with forskolin, an adenylyl cyclase activator.

-

Typical Protocol :

-

Plate cells stably expressing RXFP3 (e.g., SK-N-MC cells) in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test agonist.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Analyze the data to determine the EC50 (half-maximal effective concentration) of the agonist.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution structures of GPCRs in their active state, complexed with agonists and G proteins.

-

Principle : A purified and stabilized agonist-RXFP3-G protein complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to collect a large number of images of the individual complexes from different orientations. These images are then computationally processed to reconstruct a 3D model of the complex.

-

General Workflow :

-

Protein Expression and Purification : Co-express the human RXFP3 receptor and the G protein heterotrimer (Gαi, Gβ, Gγ) in an appropriate expression system (e.g., insect or mammalian cells). Purify the proteins using affinity chromatography.

-

Complex Formation and Stabilization : Incubate the purified receptor and G protein with the agonist to form the active complex. A stabilizing agent, such as a single-chain variable fragment (scFv), may be used to increase the stability and rigidity of the complex.

-

Grid Preparation : Apply a small volume of the purified complex to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

-

Data Collection : Collect a large dataset of images (micrographs) using a cryo-electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction : Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D density map of the complex.

-

Model Building and Refinement : Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.

-

Conclusion and Future Directions

The structural and pharmacological understanding of RXFP3 agonist binding has advanced significantly in recent years, largely due to the application of cryo-EM. The detailed molecular maps of the agonist binding pocket and the key interactions that drive receptor activation provide a solid foundation for structure-based drug design.

Future research efforts will likely focus on:

-

Development of Small Molecule Agonists : While peptide-based agonists have been valuable research tools, the development of brain-penetrant small molecule agonists is a key goal for therapeutic applications.

-

Allosteric Modulation : The identification of allosteric binding sites on RXFP3 could offer new avenues for modulating receptor activity with greater subtlety and selectivity.

-

Biased Agonism : Investigating whether different agonists can stabilize distinct receptor conformations that preferentially activate certain downstream signaling pathways (biased agonism) could lead to the development of drugs with more specific therapeutic effects and fewer side effects.

This in-depth technical guide provides a comprehensive overview of the current knowledge on the structural basis of RXFP3 agonist binding. The detailed information on molecular interactions, quantitative data, signaling pathways, and experimental methodologies is intended to be a valuable resource for researchers and drug development professionals working to unlock the therapeutic potential of the relaxin-3/RXFP3 system.

References

- 1. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]

- 2. Relaxin-3/insulin-like peptide 7, a neuropeptide involved in the stress response and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Relaxin-3 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Determination of RXFP3 Agonist 1 Activity using a cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relaxin-3 is a neuropeptide implicated in a variety of physiological processes, including stress responses, appetite regulation, and motivation.[1][2] It exerts its effects primarily through the activation of its cognate G protein-coupled receptor (GPCR), the Relaxin Family Peptide Receptor 3 (RXFP3).[3] RXFP3 is a Class A GPCR that couples to the inhibitory Gαi/o protein.[1][3] Activation of RXFP3 by an agonist, such as Relaxin-3 or a novel small molecule agonist like "RXFP3 Agonist 1," leads to the inhibition of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, measuring the reduction in cAMP levels in response to an agonist provides a robust method for quantifying the agonist's potency and efficacy at the RXFP3 receptor.

These application notes provide a detailed protocol for determining the activity of a putative RXFP3 agonist ("this compound") using a competitive immunoassay to measure intracellular cAMP concentrations. The provided methodology is based on established time-resolved fluorescence energy transfer (TR-FRET) principles, such as those used in LANCE® Ultra or HTRF® cAMP assays.

RXFP3 Signaling Pathway

Upon binding of an agonist, RXFP3 undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This signaling cascade is a key mechanism by which Relaxin-3 and its agonists modulate neuronal activity.

Experimental Protocol: cAMP Assay for this compound

This protocol is designed for a 384-well plate format and is adaptable for various commercially available TR-FRET based cAMP assay kits.

Materials:

-

HEK293 or CHO cells stably expressing human RXFP3 (hRXFP3-CHO or HEK293-hRXFP3).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase activator: Forskolin.

-

This compound (test compound).

-

Reference RXFP3 agonist (e.g., Relaxin-3).

-

TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP Assay Kit), including:

-

Europium (Eu)-cAMP tracer or other donor fluorophore.

-

ULight™-anti-cAMP antibody or other acceptor fluorophore.

-

cAMP standard.

-

Detection Buffer.

-

-

White opaque 384-well microplates.

-

TR-FRET capable plate reader.

Procedure:

-

Cell Preparation:

-

Culture hRXFP3 expressing cells to ~80-90% confluency.

-

On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer.

-

Wash the cells with assay buffer and centrifuge.

-

Resuspend the cell pellet in Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to a final density of 0.5 x 10^6 cells/mL. The optimal cell density should be determined empirically.

-

-

Agonist and Forskolin Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of this compound in Stimulation Buffer to achieve the desired final concentrations for the dose-response curve.

-

Prepare a stock solution of Forskolin. The final concentration used should be at the EC80-EC90 for cAMP production in the specific cell line, as determined from a prior Forskolin dose-response experiment.

-

-

Assay Plate Setup:

-

Dispense cells into the wells of a 384-well plate (e.g., 5 µL of the cell suspension).

-

Add the serially diluted this compound or reference agonist to the respective wells (e.g., 2.5 µL).

-

Add Forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase (e.g., 2.5 µL).

-

Include the following controls:

-

Basal control: Cells + Stimulation Buffer.

-

Forskolin control (100% stimulation): Cells + Forskolin.

-

Vehicle control: Cells + Forskolin + vehicle for the test compound.

-

-

-

Incubation:

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody in Detection Buffer).

-

Add the detection reagents to each well.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the 665 nm/620 nm emission ratio for each well.

-

The amount of cAMP produced is inversely proportional to the TR-FRET signal.

-

Normalize the data to the Forskolin control (0% inhibition) and the basal control (100% inhibition).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

Data Presentation

The potency of this compound is determined by its IC50 value, which represents the concentration of the agonist required to inhibit 50% of the forskolin-stimulated cAMP production. The results can be summarized in a table for clear comparison with a reference agonist.

Table 1: Potency of this compound in a cAMP Inhibition Assay

| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |

| This compound | 12.5 | 9.8 - 15.9 | -1.1 |

| Relaxin-3 (Reference) | 0.8 | 0.6 - 1.1 | -1.0 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The described cAMP assay protocol provides a robust and reliable method for the functional characterization of novel RXFP3 agonists. By measuring the inhibition of forskolin-stimulated cAMP production in cells expressing RXFP3, researchers can accurately determine the potency and efficacy of test compounds like "this compound." This assay is a crucial tool in the early stages of drug discovery and development for targeting the Relaxin-3/RXFP3 system.

References

- 1. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ERK1/2 Phosphorylation Assay in Response to RXFP3 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 3 (RXFP3), a Class A G protein-coupled receptor (GPCR), is a critical regulator of various neurological processes, including stress, appetite, and memory.[1][2] Its endogenous ligand is the neuropeptide relaxin-3.[1] Upon activation, RXFP3 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Concurrently, RXFP3 activation triggers the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event. Measuring the phosphorylation of ERK1/2 serves as a robust and reliable readout for RXFP3 activation and is a valuable tool in the screening and characterization of novel RXFP3-targeting compounds.

These application notes provide detailed protocols for two common methods to quantify ERK1/2 phosphorylation following RXFP3 activation: the AlphaScreen® SureFire® assay and the In-Cell Western™ assay.

RXFP3 Signaling Pathway Leading to ERK1/2 Phosphorylation

Activation of RXFP3 by an agonist initiates a signaling cascade that culminates in the phosphorylation of ERK1/2. This process is primarily mediated through the Gαi/o protein pathway. The βγ subunits of the G protein can activate downstream effectors, including protein kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade. In some cellular contexts, phosphatidylinositol 3-kinase (PI3K) and Src tyrosine kinase may also be involved in RXFP3-mediated ERK1/2 activation.

Quantitative Data Summary

The following table summarizes the potency of various ligands in inducing ERK1/2 phosphorylation through RXFP3 activation, as determined by functional assays in different cell lines.

| Ligand | Cell Line | Assay Type | Potency (pEC50) | Potency (EC50) | Reference |

| H3 Relaxin | CHO-RXFP3 | AlphaScreen | 9.13 ± 0.10 | - | |

| H3 Relaxin | HEK-RXFP3 | AlphaScreen | 9.07 ± 0.26 | - | |

| H3 Relaxin | SN56 | AlphaScreen | 9.22 ± 0.15 | - | |

| Stapled Peptide 14s21 | Not Specified | Not Specified | 9.74 | - | |

| RXFP3-A2 | CHO-K1/RXFP3 | Not Specified | 8.43 | - | |

| WNN0109-C011 | CHO-hRXFP3 | cAMP Assay | 5.60 ± 0.02 | - |

Experimental Workflow Overview

The general workflow for an ERK1/2 phosphorylation assay involves cell culture, ligand stimulation, cell lysis, and detection of phosphorylated ERK1/2.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relaxin family peptide receptor 3 activates extracellular signal-regulated kinase 1/2 through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intracerebroventricular Injection of RXFP3 Agonist 1 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of RXFP3 agonist 1 (a representative selective agonist for the relaxin-3 receptor) in rats. This document includes detailed experimental protocols, a summary of expected physiological and behavioral outcomes, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to RXFP3 Signaling

Relaxin-3 is a neuropeptide highly conserved across species and acts as the endogenous ligand for the relaxin-family peptide receptor 3 (RXFP3), a Gi/o protein-coupled receptor.[1] The relaxin-3/RXFP3 system is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including stress responses, anxiety, depression, appetite regulation, and learning and memory.[1][2][3] Activation of RXFP3 by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, RXFP3 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

RXFP3 Signaling Pathway

Caption: RXFP3 receptor signaling cascade upon agonist binding.

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation Surgery

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for subsequent ICV injections.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (225-275 g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Analgesics (e.g., Buprenorphine, Carprofen)

-

Electric drill with small burr bits

-

Guide cannula and dummy cannula

-

Stainless steel anchoring screws

-

Dental cement or cranioplastic powder

-

Surgical tools (scalpel, forceps, etc.)

-

Antiseptic solution (e.g., Chlorhexidine, alcohol)

-

Topical antibiotic ointment

Procedure:

-

Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of Ketamine and Xylazine). Administer pre-operative analgesics subcutaneously.

-

Surgical Preparation: Shave the dorsal surface of the rat's head and clean the area with an antiseptic solution.

-

Stereotaxic Mounting: Secure the rat in the stereotaxic apparatus, ensuring the head is level.

-

Incision and Skull Exposure: Make a midline sagittal incision on the scalp to expose the skull. Clean the skull surface and identify the bregma and lambda landmarks.

-

Drilling: Drill small holes for the anchoring screws and a larger hole for the guide cannula at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).

-

Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth (e.g., 3.5-4.0 mm ventral from the skull surface).

-

Securing the Cannula: Secure the guide cannula to the skull and anchoring screws using dental cement or cranioplastic.

-

Closure and Post-operative Care: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer post-operative analgesics for at least two days. Allow the animal to recover for at least one week before any experiments.

Preparation and Intracerebroventricular (ICV) Injection of this compound

Materials:

-

This compound (e.g., RXFP3-A2)

-

Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle

-

Hamilton syringe (5-10 µL)

-

Injection cannula connected to polyethylene tubing

-

Syringe pump

Procedure:

-

Drug Preparation: Dissolve the RXFP3 agonist in the vehicle solution to the desired concentration.

-

Animal Handling: Gently restrain the rat.

-

Injection: Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

-

Infusion: Connect the injection cannula to the Hamilton syringe via polyethylene tubing and infuse the solution at a slow rate (e.g., 1 µL/min) using a syringe pump. The total injection volume is typically between 2-6 µL.

-

Post-Infusion: Leave the injection cannula in place for an additional 30-60 seconds to allow for diffusion before slowly withdrawing it.

-

Dummy Cannula Replacement: Re-insert the dummy cannula.

-

Behavioral/Physiological Assessment: Proceed with the planned behavioral or physiological tests at the designated time points post-injection.

Experimental Workflow

Caption: General workflow for ICV injection experiments in rats.

Quantitative Data Summary

The following tables summarize typical doses and observed effects of ICV administration of RXFP3 agonists in rats.

Table 1: Dosing and Behavioral Effects

| RXFP3 Agonist | Dose (ICV) | Rat Strain | Behavioral Test | Observed Effect | Citation(s) |

| RXFP3-A2 | 5 µg | Sprague-Dawley | Light-Dark Box | Decreased anxiety-like behavior | |

| RXFP3-A2 | 5 µg | Sprague-Dawley | Elevated Plus Maze | Decreased anxiety-like behavior | |

| RXFP3-A2 | 5 µg | Sprague-Dawley | Forced Swim Test | Decreased immobility (in previously stressed rats) | |

| RXFP3-A2 | Not specified | Sprague-Dawley | T-Maze | Impaired spatial working memory | |

| R3/I5 | Not specified | Wistar | Feeding Behavior | Increased food intake | |

| RXFP3-A2 | 1.1 nmol | Not specified | Feeding Behavior | Increased food intake |

Table 2: Cellular and Physiological Effects

| RXFP3 Agonist | Dose (ICV) | Rat Strain | Measurement | Time Point | Observed Effect | Citation(s) |

| RXFP3-A2 | Not specified | Sprague-Dawley | pERK Levels (Medial Septum/Diagonal Band) | 20 and 90 min | Increased pERK immunoreactivity | |

| RXFP3-A2 | Not specified | Sprague-Dawley | pERK in Cholinergic Neurons (Medial Septum/Diagonal Band) | 90 min | Increased number of pERK-positive cholinergic neurons | |

| Relaxin-3 | 800 pmol | Sprague-Dawley | Plasma Corticosterone | 60 min | Increased levels in female rats | |

| Relaxin-3 | 800 pmol | Sprague-Dawley | CRF mRNA (Paraventricular Nucleus) | 60 min | Increased levels |

Expected Outcomes and Applications

-

Anxiolytic and Antidepressant-like Effects: Central administration of RXFP3 agonists has been shown to reduce anxiety-like behaviors in paradigms such as the elevated plus maze and light-dark box. Furthermore, these agonists can exhibit antidepressant-like effects, particularly in animals previously exposed to stress.

-

Modulation of Feeding Behavior: ICV injection of RXFP3 agonists stimulates food intake in satiated rats, suggesting a role for this system in appetite regulation. Chronic activation may lead to a sustained increase in food intake and body weight.

-

Effects on Learning and Memory: Activation of RXFP3 can impair spatial working memory, highlighting its role in cognitive processes.

-

Neurochemical and Endocrine Alterations: RXFP3 activation can lead to changes in neuronal activity, as indicated by increased ERK phosphorylation in specific brain regions. It can also influence the hypothalamic-pituitary-adrenal (HPA) axis, affecting stress hormone levels.

These findings suggest that the relaxin-3/RXFP3 system is a promising target for the development of therapeutics for anxiety disorders, depression, and eating disorders. The protocols and data presented here provide a foundation for researchers to investigate the multifaceted roles of this neuropeptide system.

References

Application Notes and Protocols for Testing RXFP3 Agonist Effects on Anxiety

Audience: Researchers, scientists, and drug development professionals.

Introduction

Relaxin-3 is a neuropeptide implicated in various physiological processes, including the modulation of stress and anxiety. Its cognate receptor, RXFP3, is a G-protein coupled receptor densely expressed in brain regions associated with emotional behavior, such as the amygdala and bed nucleus of the stria terminalis.[1][2] Activation of RXFP3 signaling has shown promise in reducing anxiety-like behaviors in preclinical rodent models, making it a potential therapeutic target for anxiety disorders.[1][3] These application notes provide detailed protocols for commonly used behavioral models to assess the anxiolytic effects of RXFP3 agonists.

RXFP3 Signaling Pathway

RXFP3 is a Gi/o protein-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA). Additionally, RXFP3 activation has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The net effect of RXFP3 activation on neuronal activity is generally inhibitory.

RXFP3 Signaling Pathway

Behavioral Models for Assessing Anxiolytic Effects